molecular formula C10H10O B1364946 2-Phenylcyclopropane-1-carbaldehyde CAS No. 67074-44-6

2-Phenylcyclopropane-1-carbaldehyde

Cat. No. B1364946
CAS RN: 67074-44-6
M. Wt: 146.19 g/mol
InChI Key: TYJRXMZXDBSURR-UHFFFAOYSA-N
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Description

2-Phenylcyclopropane-1-carbaldehyde is a chemical compound with the CAS Number: 67074-44-6 . It has a molecular weight of 146.19 and is a solid in physical form . The IUPAC name for this compound is 2-phenylcyclopropanecarbaldehyde .


Molecular Structure Analysis

The InChI code for 2-Phenylcyclopropane-1-carbaldehyde is 1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

2-Phenylcyclopropane-1-carbaldehyde is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.

Scientific Research Applications

Addition to Tetramesityldigermene

Research by Samuel and Baines (2003) studied the reaction of carbonyl compounds, including 2-Phenylcyclopropane-1-carbaldehyde, with tetramesityldigermene. They found that this reaction produces two diastereomers of a formal [2+2] cycloadduct, indicating a zwitterionic intermediate mechanism in the addition process to digermenes (Samuel & Baines, 2003).

Synthesis of Quinoline Ring Systems

A 2018 review by Hamama et al. covered the synthesis of quinoline ring systems and reactions, where 2-Phenylcyclopropane-1-carbaldehyde and related analogs play a significant role in constructing fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018).

Prins-Type Cyclization

Kumar, Dey, and Banerjee (2018) reported a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes. This process is significant for the stereoselective construction of strained hexahydrooxonines and bicyclized products, demonstrating the versatility of cyclopropane carbaldehydes in organic synthesis (Kumar, Dey, & Banerjee, 2018).

Photoreduction Studies

Research conducted by Funke and Cerfontain in 1976 explored the photochemistry of cyclopropane-carbaldehyde, revealing intricate details about the primary chemical processes and product formation upon irradiation, which is crucial for understanding the photochemical behavior of such compounds (Funke & Cerfontain, 1976).

Synthesis of Bioactive Compounds

Alcaide and Almendros (2001, 2002) discussed the use of 4-oxoazetidine-2-carbaldehydes in the synthesis of a wide range of substances of biological interest. Their dual reactivity has been utilized in diastereoselective processes for preparing α-amino acids, β-amino acids, amino sugars, and complex natural products (Alcaide & Almendros, 2001, 2002).

Cycloisomerization to Indole Carbaldehydes

Kothandaraman et al. (2011) reported a gold(I)-catalyzed cycloisomerization of specific alcohols to form 1H-indole-2-carbaldehydes. This process exemplifies the role of catalysis in transforming cyclopropane carbaldehydes into valuable products (Kothandaraman et al., 2011).

properties

IUPAC Name

2-phenylcyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJRXMZXDBSURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400311
Record name 2-phenylcyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylcyclopropane-1-carbaldehyde

CAS RN

67074-44-6
Record name 2-phenylcyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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